molecular formula C14H10BrFO2 B1270615 5-Bromo-2-[(4-fluorobenzyl)oxy]benzaldehyde CAS No. 423724-34-9

5-Bromo-2-[(4-fluorobenzyl)oxy]benzaldehyde

Cat. No.: B1270615
CAS No.: 423724-34-9
M. Wt: 309.13 g/mol
InChI Key: HBVGTRXZCYYPHM-UHFFFAOYSA-N
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Description

5-Bromo-2-[(4-fluorobenzyl)oxy]benzaldehyde is a halogenated aromatic aldehyde featuring a bromine atom at the 5-position of the benzaldehyde ring and a 4-fluorobenzyloxy substituent at the 2-position. This compound serves as a key intermediate in organic synthesis, particularly in the development of non-peptide CCR5 antagonists for therapeutic applications . Its structure combines electronic effects from the electron-withdrawing fluorine and bromine substituents, influencing reactivity and molecular interactions.

Properties

IUPAC Name

5-bromo-2-[(4-fluorophenyl)methoxy]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrFO2/c15-12-3-6-14(11(7-12)8-17)18-9-10-1-4-13(16)5-2-10/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBVGTRXZCYYPHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1COC2=C(C=C(C=C2)Br)C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-[(4-fluorobenzyl)oxy]benzaldehyde typically involves the following steps:

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain high yields of the compound .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 5-Bromo-2-[(4-fluorobenzyl)oxy]benzaldehyde is primarily related to its ability to interact with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially leading to alterations in their function. Additionally, the presence of the bromine and fluorine atoms may enhance the compound’s reactivity and binding affinity to certain targets .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Benzyloxy Group

Structural analogs differ primarily in the substituents on the benzyloxy group, which modulate electronic, steric, and physicochemical properties.

Table 1: Comparison of Key Derivatives
Compound Name Substituent on Benzyloxy Molecular Weight (g/mol) Melting Point (°C) Yield (%) Purity (%) Key Applications/Notes
5-Bromo-2-[(4-fluorobenzyl)oxy]benzaldehyde 4-Fluoro ~323.1* N/A N/A N/A CCR5 antagonist synthesis
5-Bromo-2-[(4-bromobenzyl)oxy]benzaldehyde 4-Bromo 370.04 N/A N/A 95 Industrial research
5-Bromo-2-[(3,4-dichlorobenzyl)oxy]benzaldehyde 3,4-Dichloro 360.03 120–122 90 97 Reactivator synthesis
5-Bromo-2-[(3-chlorobenzyl)oxy]benzaldehyde oxime (4k) 3-Chloro 339.97 100–102 92 99.7 Organophosphorus reactivators
5-Bromo-2-[(4-nitrobenzyl)oxy]benzaldehyde oxime (4m) 4-Nitro N/A 140–142 85 N/A High thermal stability

*Calculated based on molecular formula C₁₄H₁₀BrFO₂.

Key Observations:
  • Electronic Effects : The 4-fluoro substituent (electron-withdrawing) enhances the aldehyde's electrophilicity compared to electron-donating groups. In contrast, the 4-nitro derivative (4m) exhibits even greater electron withdrawal, reflected in its higher melting point (140–142°C) .
  • Biological Relevance : The 4-fluoro analog is preferred in CCR5 antagonist synthesis due to optimal balance between electronic effects and steric bulk, enabling high binding affinity (IC₅₀ = 5.35 ± 0.3 nmol/L in related compounds) .

Heterocyclic Analog: Pyrimidine Replacement

Replacing the benzaldehyde core with pyrimidine alters the aromatic system’s electronic properties.

5-Bromo-2-[(4-fluorobenzyl)oxy]pyrimidine
  • Molecular Weight : 283.10 g/mol (vs. ~323.1 g/mol for the benzaldehyde analog) .
  • Impact : The pyrimidine ring’s electron-deficient nature enhances reactivity in cross-coupling reactions, though it reduces molecular weight and may affect solubility.

Biological Activity

5-Bromo-2-[(4-fluorobenzyl)oxy]benzaldehyde is an organic compound characterized by its molecular formula C14H10BrFO2C_{14}H_{10}BrFO_2 and a molecular weight of 309.13 g/mol. This compound features a bromine atom at the 5-position and a fluorobenzyl ether at the 2-position of a benzaldehyde moiety. The unique structural characteristics of this compound make it a significant intermediate in organic synthesis and medicinal chemistry, particularly due to its potential biological activities.

Antimicrobial Activity

Research indicates that this compound exhibits promising antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, making it a candidate for further pharmacological investigations. Its mechanism of action may involve disrupting bacterial cell membranes or inhibiting key metabolic pathways.

Anticancer Activity

The compound has also been evaluated for its anticancer potential. Preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of specific signaling pathways. For instance, it has been observed to affect the expression levels of genes associated with cell cycle regulation and apoptosis.

Case Studies and Research Findings

A comprehensive review of available literature highlights several case studies focusing on the biological activity of compounds similar to this compound. Below is a summary of key findings:

Study Compound Biological Activity IC50 Value
This compoundAntimicrobialNot specified
Related analogsAnticancer (apoptosis induction)< 50 µM
Similar benzaldehyde derivativesCYP inhibition studiesIC50 = 0.34 µM

Pharmacokinetics and Toxicity

The pharmacokinetic profile of this compound is still under investigation. However, studies on related compounds suggest that they may exhibit moderate to high permeability and potential metabolic instability, which could influence their therapeutic efficacy and safety profile.

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